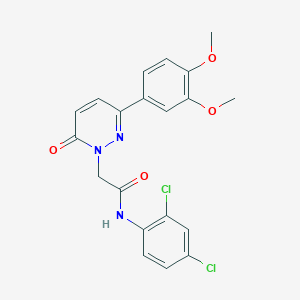

N-(2,4-dichlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

CAS No.:

Cat. No.: VC16341793

Molecular Formula: C20H17Cl2N3O4

Molecular Weight: 434.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H17Cl2N3O4 |

|---|---|

| Molecular Weight | 434.3 g/mol |

| IUPAC Name | N-(2,4-dichlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide |

| Standard InChI | InChI=1S/C20H17Cl2N3O4/c1-28-17-7-3-12(9-18(17)29-2)15-6-8-20(27)25(24-15)11-19(26)23-16-5-4-13(21)10-14(16)22/h3-10H,11H2,1-2H3,(H,23,26) |

| Standard InChI Key | FMARZQMKQMKPFS-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3)Cl)Cl)OC |

Introduction

N-(2,4-dichlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a dichlorophenyl group, a pyridazinone moiety, and a dimethoxyphenyl substituent, which contribute to its pharmacological properties.

Synthesis Steps:

-

Initial Formation: The synthesis begins with the formation of the pyridazinone ring, which is a critical component of the compound.

-

Substitution Reactions: Subsequent steps involve substitution reactions to introduce the dichlorophenyl and dimethoxyphenyl groups.

-

Amide Bond Formation: The final step involves the formation of the amide bond between the dichlorophenyl group and the pyridazinone moiety.

Biological Applications

This compound is primarily explored for its potential therapeutic applications, particularly in the context of inflammation and cancer. It is believed to act by inhibiting specific enzymes or pathways involved in cellular processes such as proliferation or inflammation.

Potential Targets:

-

Histone Deacetylases: Compounds with similar structures have been shown to target histone deacetylases, which are involved in epigenetic regulation.

-

5-Lipoxygenase (5-LOX): Although not directly studied for this compound, related arylacetamides have been explored as potential inhibitors of 5-LOX, an enzyme involved in inflammation .

Research Findings

Research on N-(2,4-dichlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is ongoing, with studies focusing on its synthesis, structural confirmation using techniques like NMR and MS, and potential biological activities.

Key Findings:

-

Synthesis Complexity: The synthesis involves multiple steps and requires careful control to prevent degradation or unwanted side reactions.

-

Biological Activity: Preliminary studies suggest potential as an enzyme inhibitor or modulator within biological systems.

Comparison with Similar Compounds

Other compounds in the arylacetamide class have shown promising biological activities, including anti-inflammatory and anticancer effects. For example, N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide has been identified as a potential 5-LOX inhibitor .

Comparison Table:

| Compound | Potential Biological Activity | Synthesis Complexity |

|---|---|---|

| N-(2,4-dichlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide | Inflammation, Cancer | Multi-step, complex |

| N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | Anti-inflammatory (5-LOX inhibition) | Two-stage, relatively simpler |

Future Directions

Further research is needed to fully explore the therapeutic potential of N-(2,4-dichlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide. This includes in-depth studies on its pharmacokinetics, toxicity, and efficacy in animal models before proceeding to clinical trials.

Potential Areas of Study:

-

Pharmacokinetic Studies: Understanding how the compound is absorbed, distributed, metabolized, and excreted in the body.

-

Toxicity Assessments: Evaluating the compound's safety profile to ensure it does not cause harmful side effects.

-

Efficacy Trials: Conducting trials to confirm its effectiveness against specific diseases or conditions.

By continuing to investigate this compound, researchers may uncover new avenues for treating diseases related to inflammation and cancer, contributing significantly to the field of medicinal chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume